3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction, typically using tosyl chloride in the presence of a base.
Substitution reactions: Various substitution reactions are employed to introduce the tert-butyl and phenyl groups onto the spirocyclic core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one include other spirocyclic molecules and tosylated derivatives. These compounds share structural features but may differ in their chemical reactivity and biological activity. For example:
Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but may lack the tosyl or tert-butyl groups.
Tosylated amines: These compounds contain the tosyl group but may have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-5-11-20(12-6-17)31(29,30)27-15-13-24(14-16-27)25-21(22(28)26-24)18-7-9-19(10-8-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJYEAKNXKGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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